LBA-3

SLC13A5 IC50 NaCT

LBA-3 (CAS 2918263-09-7) is the preferred SLC13A5 inhibitor for hyperlipidemia and CNS studies. Its 67 nM IC50 is 242-fold more potent than PF-06649298. Validated 48.67% oral bioavailability in rats ensures reproducible PK/PD. Documented BBB permeability uniquely enables central target engagement. Choose LBA-3 for uncompromised potency and proven in vivo efficacy.

Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
Cat. No. B12376179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLBA-3
Molecular FormulaC18H18O5
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CCC(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C18H18O5/c19-16(20)12-18(23,17(21)22)11-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,23H,10-12H2,(H,19,20)(H,21,22)
InChIKeyPQWDAACWHGFWSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LBA-3: Orally Active SLC13A5 Inhibitor with 67 nM Potency and 48.67% Bioavailability in Rats


LBA-3 is a selective, orally active small-molecule inhibitor of the sodium-coupled citrate transporter SLC13A5 (NaCT), identified through rational drug design around a hydroxysuccinic acid scaffold [1]. It exhibits an IC50 of 67 nM against SLC13A5 and demonstrates in vivo efficacy in lowering triglycerides and total cholesterol in multiple mouse models without detectable toxicity . The compound is blood-brain barrier permeable and shows favorable pharmacokinetic properties in rats, including 48.67% oral bioavailability .

Why Generic SLC13A5 Inhibitors Cannot Substitute LBA-3: A Procurement-Driven Evidence Review


SLC13A5 inhibitors exhibit marked variability in potency, oral bioavailability, and blood-brain barrier penetration. Substituting LBA-3 with an alternative in-class compound may compromise experimental outcomes due to >240‑fold differences in inhibitory potency [1], lack of oral bioavailability data for many analogs, and absence of blood-brain barrier permeability . These quantitative disparities preclude simple interchangeability and necessitate compound‑specific procurement decisions based on validated performance metrics.

LBA-3 Quantitative Differentiation Guide: Procurement-Grade Comparative Evidence vs. PF-06649298 and Other SLC13A5 Inhibitors


242‑Fold Improvement in SLC13A5 Inhibitory Potency Over PF-06649298

LBA-3 inhibits SLC13A5 with an IC50 of 67 nM, representing a 242‑fold improvement over the previously developed SLC13A5 inhibitor PF-06649298, which has an IC50 of 16.2 μM in human hepatocytes [1].

SLC13A5 IC50 NaCT inhibitor potency

Demonstrated Oral Bioavailability of 48.67% in Rats — A Metric Unreported for Many SLC13A5 Inhibitors

LBA-3 achieves an oral bioavailability of 48.67% in Sprague Dawley rats following a single 50 mg/kg oral dose . This is a key differentiation point, as oral bioavailability data are not publicly available for several SLC13A5 inhibitors, including PF-06649298, BI-01383298, and SLC13A5-IN-1, limiting their utility in oral in vivo studies.

oral bioavailability pharmacokinetics rat SLC13A5

Blood-Brain Barrier Permeability — A Functional Attribute Not Shared by All SLC13A5 Inhibitors

LBA-3 is reported to be permeable to the blood-brain barrier (BBB) . In contrast, PF-06649298 does not have documented BBB permeability , and BBB permeability data are not available for BI-01383298 or SLC13A5-IN-1 in the public domain.

blood-brain barrier BBB SLC13A5 CNS

In Vivo Triglyceride and Cholesterol Reduction in Multiple Mouse Models — Validated Efficacy Data

LBA-3 effectively lowers triglyceride and total cholesterol levels in both PCN-stimulated and starvation-induced mouse models, with no detectable toxicity [1]. While PF-06649298 also reduces hepatic triglycerides in high-fat diet (HFD) mice at 250 mg/kg twice daily , a direct comparative in vivo efficacy study between LBA-3 and PF-06649298 under identical conditions is not available.

hyperlipidemia triglyceride cholesterol mouse model

LBA-3 Application Scenarios: Evidence‑Backed Use Cases in Metabolic, CNS, and In Vivo Research


Metabolic Disease Research Requiring High-Potency SLC13A5 Inhibition

LBA-3 is the preferred choice for studies investigating SLC13A5's role in hyperlipidemia and metabolic syndrome due to its 67 nM IC50 — a 242‑fold improvement over PF-06649298 [1]. This potency advantage translates to lower working concentrations and reduced off-target risk.

Oral In Vivo Studies with Defined Pharmacokinetics

For experiments requiring oral administration, LBA-3's 48.67% oral bioavailability in rats provides a reproducible foundation for dose selection and PK/PD modeling, unlike many alternative SLC13A5 inhibitors lacking published oral bioavailability data.

CNS-Focused Research Benefiting from Blood-Brain Barrier Permeability

LBA-3 is uniquely suited for investigations into central SLC13A5 functions, given its reported BBB permeability . This property is not shared by PF-06649298 and is unreported for other common inhibitors, making LBA-3 the only empirically validated option for CNS studies.

In Vivo Efficacy Studies in Lipid Metabolism Models

LBA-3 has demonstrated triglyceride and total cholesterol reduction in two distinct mouse models (PCN‑stimulated and starvation‑induced) without detectable toxicity [2]. This provides a validated framework for studying SLC13A5 inhibition in metabolic disease contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for LBA-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.